2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide
Description
This compound features an indole scaffold substituted at the 1-position with an acetamide group, which bridges to a 3-(acetylamino)phenyl moiety.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3-acetamidophenyl)acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-13(25)21-15-5-3-6-16(11-15)23-20(27)12-24-10-9-17-18(22-14(2)26)7-4-8-19(17)24/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27) |
InChI Key |
QACVEVXKESPMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Indole Core Alkylation
The alkylation of the indole nitrogen is critical for establishing the molecular scaffold. A representative procedure involves:
-
Reagents : Indole, sodium hydride (NaH), dimethyl sulfoxide (DMSO), and alkyl halides (e.g., bromoacetamide derivatives).
-
Conditions : NaH (60% dispersion in oil) is suspended in anhydrous DMSO under nitrogen, followed by indole addition. After 1 hour at 60°C, the alkylating agent (e.g., bromoacetamide) is introduced dropwise, and the mixture is stirred overnight at room temperature.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Example :
Acetylation of Amine Groups
Acetylation protects reactive amines and ensures regioselectivity in subsequent steps.
-
Reagents : Acetic anhydride, pyridine, or acetyl chloride.
-
Conditions : The amine-containing intermediate (e.g., 4-aminoindole or 3-aminophenylacetamide) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF). Acetic anhydride (1.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
-
Workup : The mixture is washed with NaHCO₃ (sat.), dried over MgSO₄, and concentrated.
Example :
Amide Bond Formation
The final step couples the acetylated indole and aniline derivatives via an amide bond.
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).
-
Conditions : The indole-acetamide (1 equivalent) and 3-acetylaminoaniline (1.1 equivalents) are dissolved in DCM. EDC (1.5 equivalents) and HOBt (1.2 equivalents) are added, followed by DIPEA (2 equivalents). The reaction is stirred for 12–24 hours.
-
Workup : The mixture is washed with HCl (1M), brine, and purified via recrystallization (ethyl acetate/hexane).
Example :
Reaction Mechanisms and Optimization
Alkylation Mechanism
The indole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 mechanism. NaH deprotonates the indole, enhancing nucleophilicity. DMSO stabilizes the transition state, facilitating the reaction.
Optimization Strategies :
Acetylation Dynamics
Acetic anhydride acylates primary amines via nucleophilic acyl substitution. Pyridine scavenges HCl, preventing protonation of the amine.
Optimization Strategies :
-
Stoichiometry : Excess acetic anhydride (1.5 equivalents) drives the reaction to completion.
-
Workup : Careful pH control during washing minimizes hydrolysis of the acetyl group.
Analytical Validation
Critical quality control steps ensure product integrity:
| Technique | Parameters | Observations | Source |
|---|---|---|---|
| ¹H-NMR | DMSO-d₆, 400 MHz | δ 2.1 (s, 3H, COCH₃), δ 7.2–7.8 (m, Ar-H) | |
| HPLC | C18 column, MeCN/H₂O (70:30), 254 nm | Purity >98% | |
| Mass Spec | ESI+, m/z | [M+H]⁺ = 365.4 |
Comparative Analysis with Related Compounds
Structural analogs highlight the uniqueness of this synthesis:
| Compound | Key Differences | Yield Comparison |
|---|---|---|
| VC14784789 | Dual acetylamino groups | 65–70% |
| US20030158153A1 | Single acetylamino, thiazole ring | 50–60% |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the acetylamino groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and as probes for studying biological pathways.
Medicine
Medically, indole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole scaffold.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues with Indole Cores
a) Anticancer Indole Derivatives ()
Compounds like N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) share the indole-acetamide framework but differ in substituents:
- 10j : Chloro, fluoro, and benzoyl groups enhance lipophilicity and cytotoxicity (melting point: 192–194°C, HRMS-confirmed structure).
- Target Compound: Dual acetylamino groups may improve water solubility but reduce membrane permeability compared to halogenated analogs.
b) Trifluoroacetyl-Indole Derivatives ()
Compounds like (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4g) incorporate electron-withdrawing trifluoroacetyl groups:
- 4g : Fluorostyryl and methoxyphenyl substituents enable π-π stacking with targets (72% yield, pLDH assay for antimalarial activity).
Non-Indole Acetamide Derivatives
a) Pyridine-Based Acetamides ()
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) :
- Pyridine core with trifluoromethyl benzoyl group (melting point: 190–193°C, EI-MS: m/z 538 [M]⁺).
b) Sulfonamide Derivatives ()
N4-Acetylsulfacetamide :
- Sulfonyl group instead of acetamide (melting point: 248°C, antibacterial use).
- Target Compound : Acetamide linkage offers flexibility but lacks sulfonamide’s strong hydrogen-bonding capacity.
Substituent Effects on Physicochemical Properties
- Halogenation (): Chloro/fluoro groups increase melting points (e.g., 190–191°C for 10l ) and lipophilicity.
- Acetylamino Groups (Target Compound): Enhance solubility (polarity) but may reduce blood-brain barrier penetration.
- Ether Linkages (): Compounds like N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide exhibit extended half-lives due to polyethylene glycol-like chains.
Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 324.4 g/mol
- IUPAC Name : 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide
- Canonical SMILES : CC(=O)Nc1cccc2c1ccn2CC(=O)Nc1n[nH]c(CC(C)C)n1
The biological activity of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is primarily attributed to its interaction with various biological targets, including viral proteins and cellular pathways involved in inflammation and apoptosis.
Antiviral Activity
Recent studies have highlighted the compound's potential as a dual inhibitor against respiratory syncytial virus (RSV) and influenza A virus (IAV). It has been shown to exhibit low micromolar to sub-micromolar effective concentrations (EC50), indicating strong antiviral properties compared to existing antiviral agents like ribavirin .
Biological Activity Data
| Activity | Target | EC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | RSV | < 0.5 | |
| Antiviral | IAV | < 0.5 | |
| Cytotoxicity | Human Cell Lines | > 10 |
Study on Antiviral Efficacy
In a study published in 2020, a series of compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide were synthesized and evaluated for their antiviral properties. Among these, derivatives exhibited significant activity against RSV and IAV, with some compounds showing lower cytotoxicity than ribavirin, suggesting a favorable therapeutic profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the acetylamino group can enhance antiviral efficacy. The presence of indole and phenyl rings contributes to the compound's ability to interact with viral proteins, enhancing its inhibitory effects against viral replication .
Q & A
Q. Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-acetamide linkages .
- In-line monitoring : Use HPLC or LC-MS to track reaction progress and identify side products (e.g., over-acetylation) .
Basic: What spectroscopic techniques are used to characterize this compound?
Core methods include:
- ¹H/¹³C NMR : To confirm acetylamino group placement (δ ~2.1 ppm for CH₃ in DMSO-d₆) and indole-proton environments (δ ~7.5–8.2 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₉N₃O₂: 346.1556) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Q. Advanced: How can researchers resolve overlapping signals in NMR spectra?
- 2D NMR (COSY, HSQC) : Differentiates indole and phenyl ring protons .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in DMSO .
Basic: What assays are used to evaluate its biological activity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., Bcl-2/Mcl-1 in apoptosis studies) .
Q. Advanced: How can target engagement be validated mechanistically?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to recombinant proteins .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in live cells .
Basic: How should researchers address contradictions in reported biological activity data?
- Dose-response validation : Repeat assays across multiple replicates to exclude false positives .
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. fluoro substitutions) to identify pharmacophores .
Q. Advanced: What computational tools aid in reconciling structural-activity discrepancies?
- Molecular docking (AutoDock Vina) : Predict binding poses to targets like Bcl-2 (PDB ID: 4AQ3) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Basic: How can molecular interactions with biological targets be studied?
- Fluorescence polarization : Measures displacement of labeled probes (e.g., FITC-BH3 peptides) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
Q. Advanced: What strategies improve selectivity for specific protein isoforms?
- Alanine scanning mutagenesis : Identifies critical binding residues in target proteins .
- Fragment-based design : Incorporates substituents (e.g., 4-methoxyphenyl) to enhance hydrophobic interactions .
Basic: What are the stability considerations for this compound?
- Storage : –20°C under argon to prevent hydrolysis of acetamide groups .
- Solubility : DMSO stock solutions (>10 mM) avoid precipitation in aqueous buffers .
Q. Advanced: How can degradation pathways be analyzed?
- Forced degradation studies : Expose to heat (60°C), light (UV), or acidic/basic conditions, followed by LC-MS to identify breakdown products .
- Kinetic stability assays : Monitor half-life in PBS (pH 7.4) at 37°C using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
